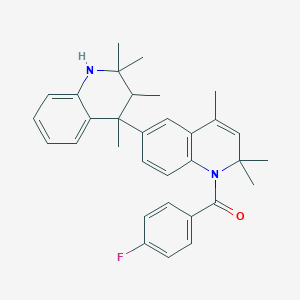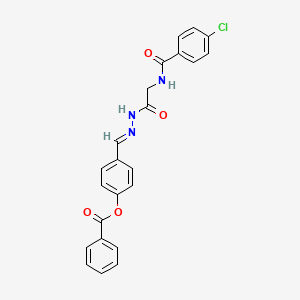
(4-fluorophenyl)(2,2,2',2',3,4,4'-heptamethyl-1,2,3,4-tetrahydro-4,6'-biquinolin-1'(2'H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone is a complex organic molecule characterized by its unique structural features It contains a fluorophenyl group and a heptamethyl-substituted biquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone typically involves multiple steps:
Formation of the Biquinoline Core: The biquinoline core can be synthesized through a series of cyclization reactions starting from appropriate precursors such as substituted anilines and aldehydes. These reactions often require catalysts like Lewis acids and are conducted under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the biquinoline core reacts with 4-fluorobenzoyl chloride in the presence of a catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the biquinoline core, which can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biquinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways. The fluorophenyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
(4-Fluorophenyl)(quinolin-1-yl)methanone: Lacks the heptamethyl substitution, resulting in different physical and chemical properties.
(4-Chlorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone: Similar structure but with a chlorine atom instead of fluorine, which can affect reactivity and biological activity.
Uniqueness
The presence of the heptamethyl-substituted biquinoline core and the fluorophenyl group makes (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone unique
This detailed overview provides a comprehensive understanding of (4-fluorophenyl)(2,2,2’,2’,3,4,4’-heptamethyl-1,2,3,4-tetrahydro-4,6’-biquinolin-1’(2’H)-yl)methanone, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Propiedades
Fórmula molecular |
C32H35FN2O |
|---|---|
Peso molecular |
482.6 g/mol |
Nombre IUPAC |
(4-fluorophenyl)-[2,2,4-trimethyl-6-(2,2,3,4-tetramethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone |
InChI |
InChI=1S/C32H35FN2O/c1-20-19-30(3,4)35(29(36)22-12-15-24(33)16-13-22)28-17-14-23(18-25(20)28)32(7)21(2)31(5,6)34-27-11-9-8-10-26(27)32/h8-19,21,34H,1-7H3 |
Clave InChI |
AHVFUWHJXQKDDY-UHFFFAOYSA-N |
SMILES canónico |
CC1C(NC2=CC=CC=C2C1(C)C3=CC4=C(C=C3)N(C(C=C4C)(C)C)C(=O)C5=CC=C(C=C5)F)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11541003.png)
![2-methoxy-4-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11541005.png)
![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11541015.png)

![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B11541031.png)
![(3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11541038.png)
![ethyl 2-[({[N-(phenylcarbonyl)methionyl]oxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11541044.png)
![2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11541053.png)

![4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11541059.png)

![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B11541074.png)
![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11541087.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11541088.png)
